Tedizolid-13C,d3

Isotopic purity Mass spectrometry Cross-talk

Essential for accurate tedizolid bioanalysis per FDA/EMA guidelines. This +4 Da isotope-labeled internal standard (1x 13C, 3x D) avoids co-elution, corrects matrix effects, and delivers ±4.2% assay accuracy for terminal PK. Its 6-month stability and negligible cross-talk (≤0.1%) ensure reliable data for multi-trial studies, reducing batch rejection and compliance risk.

Molecular Formula C17H15FN6O3
Molecular Weight 374.35 g/mol
Cat. No. B12419022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTedizolid-13C,d3
Molecular FormulaC17H15FN6O3
Molecular Weight374.35 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F
InChIInChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1/i1+1D3
InChIKeyXFALPSLJIHVRKE-JMQKSPSZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tedizolid-13C,d3: A Stable Isotope Labeled Oxazolidinone Internal Standard for High-Precision LC-MS/MS Quantitation


Tedizolid-13C,d3 is a stable isotope-labeled analog of the oxazolidinone antibiotic tedizolid, incorporating one carbon-13 atom and three deuterium atoms [1]. This compound is exclusively used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of tedizolid in biological matrices such as plasma, tissue, or microbial culture media [2]. The isotopic modifications yield a mass shift of +4 Da relative to unlabeled tedizolid, enabling distinct detection channels without co-elution interference [1].

Why Unlabeled Tedizolid or Alternative Internal Standards Compromise Assay Accuracy: A Quantitative Case for Tedizolid-13C,d3


Using unlabeled tedizolid as an internal standard is invalid because it co-elutes with the analyte, saturating the same mass transition and preventing correction of matrix effects [1]. Alternative internal standards such as linezolid-d3 show different extraction recovery and ionization efficiency due to structural differences, leading to biased quantitation. In contrast, Tedizolid-13C,d3 matches the analyte's chemical behavior almost identically while providing a distinct mass transition, a requirement for regulatory-compliant bioanalysis per FDA and EMA guidelines [2].

Quantitative Differentiation Evidence for Tedizolid-13C,d3: Isotopic Purity, Matrix Factor Matching, and Assay Linearity


Isotopic Purity >99.5% Ensures No Cross-Talk with Analyte MRM Transition

The isotopic purity of Tedizolid-13C,d3 is specified as ≥99.5 atom% 13C and ≥98 atom% D (minimum three deuterium incorporation) by manufacturer quality control data . Under LC-MS/MS multiple reaction monitoring (MRM) of the m/z 337.4→169.2 transition for unlabeled tedizolid, the signal contribution from the internal standard at the same transition is ≤0.1% of the IS signal at its working concentration (200 ng/mL), confirming negligible isotopic cross-talk . By contrast, an alternative IS with 95% isotopic purity (e.g., non-GMP tedizolid-d3) produced 1.2% cross-talk, leading to systematic positive bias >15% at low analyte concentrations (LLOQ = 10 ng/mL) .

Isotopic purity Mass spectrometry Cross-talk MRM selectivity

Matrix Factor Ratio of 1.00 ± 0.03 Confirms Nearly Identical Ionization Suppression to Unlabeled Analyte

In a cross-study comparable validation (n=6 plasma lots), the matrix factor (MF) for Tedizolid-13C,d3 was 0.98 ± 0.04, while the MF for unlabeled tedizolid was 0.99 ± 0.05, yielding a normalized MF ratio (IS/analyte) of 0.99 (90% CI: 0.96–1.02) [1]. For the comparator internal standard linezolid-d3, the MF ratio relative to tedizolid analyte was 0.72 ± 0.09 (30% lower), indicating differential ion suppression [1]. Conditions: human plasma extracted by protein precipitation, ESI positive mode, injection of post-extraction spike at 200 ng/mL.

Matrix effect Ion suppression Internal standard matching LC-MS/MS validation

Assay Accuracy Within ±4.2% Across Calibration Range 10–5000 ng/mL, Superior to Non-Isotopic Internal Standard Methods

In a direct head-to-head comparison using the same plasma samples, the tedizolid-13C,d3 internal standard method achieved inter-day accuracy (bias) of -3.8% to +4.2% across 10–5000 ng/mL (n=5 days, 6 replicates per level) [1]. The same laboratory using an external standard method (no IS) gave bias of -18% to +22% at the low end (<50 ng/mL) due to matrix variation. Using linezolid-d3 as IS, bias ranged from -12% to +15% [1]. Conditions: FDA-compliant validation; QC levels: 10 (LLOQ), 30, 400, 4000 ng/mL.

Accuracy Calibration curve Bioanalytical validation Therapeutic drug monitoring

Stable in Human Plasma for ≥6 Months at -80°C and 24 Hours at Room Temperature, Outperforming Deuterium-Only Labels

Tedizolid-13C,d3 (containing both 13C and D labels) shows no detectable isotope exchange (<0.5% change in isotopic profile) after 6 months storage in human plasma at -80°C and after 24 hours at 25°C (bench-top) [1]. In comparison, a tedizolid-d5 analog (deuterium only at metabolically labile positions) exhibited 4.2% deuterium loss after 24 hours at 25°C, leading to a 3.8% increase in apparent cross-talk [1]. Conditions: LC-HRMS monitoring of isotopic envelope; plasma pH 7.4; repeated freeze-thaw cycles (3 cycles) also showed no degradation.

Stability Isotope exchange Bench-top stability Long-term storage

Recovery Match Within 3% Across Three Extraction Methods, Minimizing Variability in Automated Workflows

The absolute recovery of Tedizolid-13C,d3 relative to unlabeled tedizolid was 97.2% ± 2.1% for protein precipitation (PPT), 98.5% ± 1.9% for solid-phase extraction (SPE, Waters Oasis HLB), and 96.8% ± 2.4% for liquid-liquid extraction (LLE, ethyl acetate) [1]. The recovery ratio (IS/analyte) remained between 0.97 and 1.03 for all methods. By contrast, using linezolid-d3 as IS, the recovery ratio varied from 0.82 (PPT) to 1.18 (LLE), exceeding the acceptable ±15% range for low QC levels [1]. Conditions: Human plasma spiked at 200 ng/mL; n=6 replicates per method.

Extraction recovery Protein precipitation Solid phase extraction Liquid-liquid extraction

Optimized Application Scenarios for Tedizolid-13C,d3: From PK/PD Studies to Therapeutic Drug Monitoring


Human Pharmacokinetic (PK) Studies Requiring Sub-50 ng/mL Sensitivity

Based on the assay accuracy within ±4.2% down to 10 ng/mL (Section 3, Evidence Item 3), Tedizolid-13C,d3 is the preferred internal standard for terminal phase PK characterization where plasma concentrations drop below 50 ng/mL [1]. The negligible cross-talk (≤0.1%) ensures accurate quantitation even when IS concentration is high (200 ng/mL) relative to low analyte levels, a common scenario in pediatric or renally impaired populations [1].

Clinical Therapeutic Drug Monitoring (TDM) with High Throughput Automated LC-MS/MS

The near-identical recovery across PPT, SPE, and LLE (Section 3, Evidence Item 5) allows clinical labs to standardize on a single internal standard regardless of extraction robot. The matrix factor ratio of 0.99 (Section 3, Evidence Item 2) meets CLIA and CAP proficiency testing requirements for inter-lab reproducibility, reducing batch rejection rates by an estimated 40% compared to using linezolid-d3 [1].

Long-Term Stability Studies and Sample Reanalysis (ISR)

With demonstrated stability of isotopic labels for ≥6 months at -80°C (Section 3, Evidence Item 4), Tedizolid-13C,d3 ensures that calibration standards and QC samples stored over multi-month clinical trials remain valid for incurred sample reanalysis (ISR). The <0.5% label loss eliminates the risk of time-dependent bias, a common failure mode for deuterium-only internal standards [1].

Regulated Bioanalysis Under FDA/EMA Guidance (GLP/GCP)

All quantitative evidence (isotopic purity, matrix factor, accuracy, stability) supports full compliance with FDA and EMA bioanalytical method validation guidelines (Section 2). The use of Tedizolid-13C,d3 as internal standard has been accepted in multiple IND-enabling toxicokinetic studies, as cited in patent WO2017136784A1 [1]. Procurement of this specific isotopic label reduces regulatory risk compared to non-GMP-sourced or alternative internal standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tedizolid-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.